Dimethoxyphosphoryl(phenyl)methanone
Overview
Description
Synthesis Analysis
The synthesis of methanone derivatives is a topic of interest in several studies. For instance, novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues were synthesized and tested for their potential in treating Alzheimer's disease (AD), showing moderate to high acetylcholinesterase (AChE) inhibitory activities . Another study focused on the synthesis of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone and its selective O-demethylation during bromination, leading to the formation of nine new bromophenol derivatives . Additionally, antimicrobial, antioxidant, and insect antifeedant potent 3,4-dimethyl phenyl bicycle[2.2.1] heptane methanone derivatives were synthesized using an aqueous phase fly-ash catalyzed Diels-Alder reaction .
Molecular Structure Analysis
The molecular structure of methanone derivatives is crucial for their biological activity and chemical reactivity. For example, the crystal structure of (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone revealed the presence of axial chirality and a stripe structure with alternating R- and S-columns in the crystal lattice, stabilized by hydrogen bonding and π-π interactions . These structural features are important for understanding the physical properties and reactivity of dimethoxyphosphoryl(phenyl)methanone.
Chemical Reactions Analysis
The chemical reactivity of methanone derivatives is diverse, as evidenced by the selective O-demethylation during bromination and the electrooxidation of dimethomorph, which is structurally related to methanone compounds. The electrooxidation reaction forms (4-chlorophenyl)-(3,4-dimethoxyphenyl)methanone as a major product . These reactions highlight the susceptibility of methanone derivatives to undergo transformations under various conditions, which is relevant for the chemical behavior of dimethoxyphosphoryl(phenyl)methanone.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanone derivatives are influenced by their molecular structure. The crystal structure analysis of (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone provides insights into the intermolecular interactions that dictate the solid-state properties of these compounds . Additionally, the electroanalytical determination of dimethomorph in grape-derived samples using square-wave voltammetry indicates the potential for analytical applications of methanone derivatives . These studies contribute to a better understanding of the physical and chemical properties of dimethoxyphosphoryl(phenyl)methanone.
Scientific Research Applications
Antioxidant and Anti-inflammatory Potential
Synthetic derivatives of phenyl methanone compounds have been evaluated for their antioxidant and anti-inflammatory activities. These studies have shown that certain synthetic chalcones derived from phenyl methanone can act as effective reducing agents, stabilizing reactive oxygen species and exhibiting potential as antioxidants. Additionally, these compounds have demonstrated moderate to poor inhibition towards certain enzymes, suggesting a selective anti-inflammatory activity. The structural basis for these activities has been explored using computational tools, which help in understanding the relationship between molecular structure and biological function (Gacche et al., 2008).
Molecular Design and Photoluminescence
Research into the molecular design of organic compounds has revealed the importance of molecular packing on the room temperature phosphorescence (RTP) of pure organic molecules. By examining derivatives of phenyl methanone, studies have found that the compact face-to-face packing style of molecules can significantly enhance the phosphorescence lifetime and efficiency, providing insights into the design of materials with desirable optical properties (Xie et al., 2017).
Safety And Hazards
Specific safety and hazard information for Dimethoxyphosphoryl(phenyl)methanone is not readily available. However, similar compounds have been classified as harmful if swallowed and causing serious eye damage6.
Future Directions
Dimethoxyphosphoryl(phenyl)methanone and similar compounds have potential for future research and development. For instance, a new mechanoluminescent material displaying tunable mechanoluminescent emission colors has been designed and successfully synthesized7. This suggests that Dimethoxyphosphoryl(phenyl)methanone could potentially be used in the development of new materials with unique properties.
properties
IUPAC Name |
dimethoxyphosphoryl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O4P/c1-12-14(11,13-2)9(10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNVJLOWMINFMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(=O)C1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171067 | |
Record name | Dimethyl benzoylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl benzoylphosphonate | |
CAS RN |
18106-71-3 | |
Record name | Dimethyl benzoylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018106713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC82396 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl benzoylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl benzoylphosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3G3Z7DH4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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